molecular formula C14H11ClN4O2S B12020374 2-nitrobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone CAS No. 764653-48-7

2-nitrobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone

Cat. No.: B12020374
CAS No.: 764653-48-7
M. Wt: 334.8 g/mol
InChI Key: PBCDDQUKROZIRP-CXUHLZMHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitrobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 2-nitrobenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The general reaction scheme is as follows:

  • Dissolve 2-nitrobenzaldehyde and N-(3-chlorophenyl)thiosemicarbazide in ethanol.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash it with cold ethanol.
  • Dry the product under reduced pressure.

Industrial Production Methods

These include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-nitrobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-nitrobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with molecular targets such as enzymes and receptors. For example, as an enzyme inhibitor, it binds to the active site of cysteine proteases, thereby inhibiting their proteolytic activity . The compound’s nitro and thiosemicarbazone groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

2-nitrobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can be compared with other thiosemicarbazone derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Biological Activity

2-Nitrobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a compound belonging to the thiosemicarbazone class, which has garnered attention due to its diverse biological activities. Thiosemicarbazones are known for their potential in medicinal chemistry, particularly in antimicrobial, anticancer, and enzyme inhibition applications. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, cytotoxicity against cancer cell lines, and potential as an enzyme inhibitor.

Chemical Structure

The compound can be represented structurally as follows:

C9H8ClN3O2S\text{C}_9\text{H}_8\text{ClN}_3\text{O}_2\text{S}

This formula indicates the presence of a nitro group, a thiosemicarbazone moiety, and a chlorine substituent on the phenyl ring.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains.

Microorganism Activity
Escherichia coliInhibition observed
Staphylococcus aureusModerate activity
Candida albicansEffective antifungal action

The compound's effectiveness against these microorganisms suggests its potential as a therapeutic agent in treating infections caused by resistant strains.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound possesses cytotoxic properties against several cancer cell lines. The following table summarizes the findings from various studies:

Cell Line IC50 (µM) Effect
HCT116 (Colorectal Cancer)3.36High cytotoxicity
MCF-7 (Breast Cancer)5.00Moderate cytotoxicity
A549 (Lung Cancer)4.50Significant growth inhibition

These results indicate that the compound may induce apoptosis in cancer cells, characterized by morphological changes such as cell shrinkage and chromatin condensation.

The mechanism underlying the biological activity of thiosemicarbazones often involves their ability to chelate metal ions and inhibit key enzymes. In particular, this compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission.

Enzyme Inhibition (%) IC50 (µM)
Acetylcholinesterase70%110.19 ± 2.32

This inhibition suggests potential applications in treating neurodegenerative diseases where AChE plays a pivotal role.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various thiosemicarbazones found that derivatives like this compound exhibited superior activity against resistant strains of bacteria compared to standard antibiotics.
  • Cytotoxicity Against Tumor Cells : In a comparative analysis of several thiosemicarbazones, this compound demonstrated higher cytotoxicity than traditional chemotherapeutics like etoposide, particularly in glioblastoma multiforme models.
  • Enzyme Inhibition Research : Investigations into the inhibition of AChE revealed that this compound not only inhibited enzyme activity but also showed low cytotoxicity towards normal cells, indicating its potential for therapeutic applications without significant side effects.

Properties

CAS No.

764653-48-7

Molecular Formula

C14H11ClN4O2S

Molecular Weight

334.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea

InChI

InChI=1S/C14H11ClN4O2S/c15-11-5-3-6-12(8-11)17-14(22)18-16-9-10-4-1-2-7-13(10)19(20)21/h1-9H,(H2,17,18,22)/b16-9+

InChI Key

PBCDDQUKROZIRP-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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